2-(Difluoromethoxy)-5-(nitro)cinnamic acid
Description
Significance of Cinnamic Acid Frameworks in Contemporary Chemical Research
Cinnamic acid and its derivatives are a well-established class of compounds with a rich history in organic chemistry. wikipedia.org Structurally, they are characterized by a benzene (B151609) ring attached to an acrylic acid moiety. semanticscholar.org This framework is not only found in numerous natural products, such as alkaloids and phenylpropanoids, but also serves as a versatile building block in synthetic chemistry. wikipedia.orgresearchgate.net
The presence of a carboxylic acid, an alkene, and an aromatic ring provides multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. nih.govrsc.org These derivatives have been explored for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov In materials science, the cinnamic acid scaffold is utilized in the development of polymers and other advanced materials. rsc.org The inherent reactivity and biocompatibility of the cinnamic acid framework make it a continuously relevant and important structure in contemporary research. jocpr.com
Strategic Integration of Fluorinated Moieties and Nitro Groups in Compound Design
The introduction of fluorine-containing groups and nitro groups into organic molecules is a common strategy to modulate their physicochemical and biological properties.
Fluorinated Moieties: The difluoromethoxy group (-OCHF₂) is a bioisostere of other functional groups, such as the methoxy (B1213986) or hydroxyl group. Its inclusion can significantly alter a molecule's properties. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, which can influence the acidity and reactivity of nearby functional groups. Furthermore, the difluoromethoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also increase lipophilicity, which may improve membrane permeability. Research on difluoromethoxy-substituted compounds has shown their potential in enhancing the efficacy of bioactive molecules. nih.gov
Nitro Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group that can significantly impact the electronic properties of an aromatic ring. Its presence can facilitate certain types of reactions and is a key component in many synthetic intermediates. orgsyn.org In the context of cinnamic acid, a nitro substituent on the phenyl ring can influence the reactivity of the double bond and the acidity of the carboxylic acid. While there is extensive literature on nitrocinnamic acids, such as the ortho, meta, and para isomers, the specific substitution pattern in 2-(Difluoromethoxy)-5-(nitro)cinnamic acid presents a unique electronic environment. orgsyn.orgguidechem.comnist.gov
Overview of this compound within the Spectrum of Functionalized Cinnamic Acid Derivatives
This compound is a distinct member of the functionalized cinnamic acid family. The combination of a difluoromethoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring creates a unique substitution pattern that is not extensively documented in the scientific literature. This suggests that it may be a novel compound or one that has been synthesized for specific, niche applications that are not widely reported.
The properties of this molecule can be inferred from its constituent parts. The cinnamic acid backbone provides a platform for potential biological activity and further chemical modification. semanticscholar.org The difluoromethoxy group is expected to enhance metabolic stability and lipophilicity, while the nitro group will significantly alter the electronic properties of the aromatic ring. The interplay between these functional groups likely results in a compound with unique chemical reactivity and potential for applications in medicinal chemistry or materials science.
Due to the limited specific research on this compound, a detailed discussion of its synthesis and properties would be based on established principles of organic chemistry and data from closely related analogs. A plausible synthetic route could involve the Knoevenagel-Doebner condensation of 2-(difluoromethoxy)-5-nitrobenzaldehyde (B2912050) with malonic acid. mdpi.com
Below is a table summarizing the key functional groups and their expected influence on the properties of the parent cinnamic acid molecule.
| Functional Group | Position | Expected Influence on Properties |
| Cinnamic Acid | Core Scaffold | Provides a reactive framework with a carboxylic acid and an alkene, known for a range of biological activities. |
| Difluoromethoxy | 2 | Increases lipophilicity and metabolic stability; acts as an electron-withdrawing group. |
| Nitro | 5 | Strong electron-withdrawing group, influencing the electronic properties of the aromatic ring and the reactivity of the molecule. |
Further research into the synthesis and characterization of this compound is necessary to fully elucidate its chemical and physical properties and to explore its potential applications. The strategic combination of these functional groups makes it an intriguing target for future studies in the field of advanced organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)-5-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO5/c11-10(12)18-8-3-2-7(13(16)17)5-6(8)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXIUSJYFBEUPM-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Mechanistic Investigations
Transformations of the Cinnamic Acid Moiety
The cinnamic acid portion of the molecule, characterized by a carbon-carbon double bond conjugated with a carboxylic acid group, is a hub of chemical reactivity.
Reactivity of the Carbon-Carbon Double Bond
The alkene linkage in the cinnamic acid structure is susceptible to a variety of addition reactions.
Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. Transfer hydrogenation, which uses a hydrogen donor in place of pressurized hydrogen gas, is an effective method. For instance, cinnamic acid derivatives can be efficiently hydrogenated using formic acid as a hydrogen source with a rhodium catalyst, selectively reducing the alkene without affecting the carboxylic acid group. researchgate.net Another approach involves palladium on carbon (Pd/C) with 1,4-cyclohexadiene (B1204751) under microwave irradiation, which also yields the corresponding saturated compound. researchgate.net
Halogenation : The double bond readily undergoes halogenation with elemental halogens like bromine or chlorine, leading to the formation of a dihalo-substituted propanoic acid derivative.
Sulfonylation : While direct sulfonylation of the double bond is less common, reactions involving sulfonyl chlorides can lead to the formation of addition products under specific conditions, often mediated by a catalyst.
Photodimerisation : In the solid state, cinnamic acid derivatives can undergo [2+2] cycloaddition upon exposure to UV light, leading to the formation of cyclobutane (B1203170) dimers. rsc.orgrsc.orgnih.gov The specific stereochemistry of the product is dependent on the crystal packing of the reactant molecules. rsc.orgnih.gov
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a versatile functional handle that can be converted into a range of other functionalities.
Esterification : Carboxylic acids are readily converted to esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgsapub.orgresearchgate.netmedcraveonline.comuns.ac.id This reaction is reversible, and conditions can be manipulated to favor ester formation. libretexts.orguns.ac.id For example, trans-cinnamic acid can be esterified with various alcohols to produce a range of cinnamate (B1238496) esters. sapub.orgresearchgate.netmedcraveonline.com
Amidation : Direct reaction of a carboxylic acid with an amine to form an amide is challenging due to the acid-base reaction that forms a stable salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate this transformation. libretexts.org
Decarboxylation : The removal of the carboxyl group as carbon dioxide can be achieved under certain conditions. For α,β-unsaturated carboxylic acids like cinnamic acid, decarboxylative nitration can occur, replacing the carboxyl group with a nitro group to form β-nitrostyrenes. chemrevlett.comresearchgate.net This transformation can be mediated by reagents such as nitric acid with AIBN, ceric ammonium (B1175870) nitrate (B79036) (CAN), or copper(II) nitrate with TMSCl. chemrevlett.comresearchgate.net
Reactivity Profile of the Difluoromethoxy Group
The difluoromethoxy (OCF2H) group significantly influences the electronic properties and stability of the molecule.
Electronic Influence on Aromatic Ring Reactivity
The difluoromethyl group can also act as a hydrogen bond donor, a unique feature among fluorinated motifs, which can influence intermolecular interactions and binding affinities. rsc.orgnih.govnih.gov
Stability and Potential Transformations of the O-CF2H Moiety
The O-CF2H group is generally considered to be metabolically stable, which is a desirable property in medicinal chemistry. nih.govresearchgate.netacs.org It is more resistant to chemical degradation under both acidic and basic conditions compared to a methoxy (B1213986) group, which can undergo O-demethylation. nih.govresearchgate.net
However, under harsh conditions, the difluoromethoxy group can undergo transformations. For instance, in the presence of a strong nucleophile like ammonia (B1221849) at high temperatures and pressures, the difluoromethoxy group can be displaced in a competitive substitution reaction, acting as a pseudohalogen. nuph.edu.uaresearchgate.net Studies have shown its reactivity in such nucleophilic substitutions is lower than a fluorine atom but significantly higher than a chlorine atom in the same position on a nitro-activated aromatic ring. nuph.edu.uaresearchgate.net
Transformations of the Nitro Group
The nitro (NO2) group is a strong electron-withdrawing group that heavily influences the reactivity of the aromatic ring and can itself be transformed into various other functional groups. nih.gov
The primary transformation of the nitro group is its reduction to an amino group (NH2). This is a fundamental reaction in organic synthesis, often employed to introduce an amine functionality onto an aromatic ring. nih.gov
Common methods for the reduction of a nitro group include:
| Reagent/Catalyst | Conditions | Product |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | H2 gas | Amine |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium | Amine |
| Transfer Hydrogenation (e.g., Formic acid, Hydrazine) | Catalyst (e.g., Pd/C) | Amine |
| Rhenium Clusters | Aqueous or DMF solvent | Amine knutd.edu.ua |
The presence of other reducible functional groups, such as the carbon-carbon double bond in the cinnamic acid moiety, requires careful selection of the reducing agent to achieve chemoselectivity. For example, catalytic hydrogenation will typically reduce both the nitro group and the double bond. Reagents like iron in acidic medium are often used for the selective reduction of the nitro group in the presence of an alkene. Studies on m-nitrocinnamic acid have shown that rhenium clusters can be used to hydrogenate the nitro group. knutd.edu.ua
The nitro group can also participate in more complex transformations. For example, in decarboxylative C-N coupling reactions, nitroarenes can react with carboxylic acids in the presence of a photocatalyst and an iron catalyst to form tertiary amines. researchgate.net
Reduction to Amine and Subsequent Derivatizations
The selective reduction of the aromatic nitro group to a primary amine is a cornerstone transformation for this class of compounds, opening up a vast landscape of synthetic possibilities. This reduction can be achieved through various established methods, with the choice of reagent being crucial to avoid unwanted side reactions with the cinnamic acid double bond. masterorganicchemistry.comwikipedia.org
Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction using metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comacs.org The general sequence of reduction from a nitro group to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov
| Reagent/Catalyst | Conditions | Typical Yield (%) | Notes |
| H₂, Pd/C | 1-4 atm, RT, Methanol (B129727) | >90 | High chemoselectivity for the nitro group. |
| Fe, HCl | Reflux | 80-90 | Classical and cost-effective method. |
| SnCl₂·2H₂O | Ethanol, Reflux | 85-95 | Mild conditions, good for sensitive substrates. |
| Na₂S₂O₄ | Water/Ethanol | Variable | Can be used for selective reductions. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The resulting 5-amino-2-(difluoromethoxy)cinnamic acid is a versatile intermediate. The newly formed amino group can undergo a wide range of derivatizations, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. Furthermore, it can be acylated, alkylated, or used in the construction of heterocyclic systems.
Participation in Nucleophilic Aromatic Substitution Pathways
The presence of a strongly electron-withdrawing nitro group ortho and para to potential leaving groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org While the cinnamic acid itself does not have a conventional leaving group on the ring, this reactivity becomes highly relevant in precursor molecules or if the nitro group itself is targeted for displacement.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex. pressbooks.pub The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient aromatic ring. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups like the nitro group. masterorganicchemistry.com
For 2-(difluoromethoxy)-5-(nitro)cinnamic acid, a hypothetical SNAr reaction could involve the displacement of a leaving group at the 2- or 4-position relative to the nitro group in a precursor molecule. The difluoromethoxy group, being electron-withdrawing by induction, would further activate the ring to nucleophilic attack.
Intermolecular and Intramolecular Reaction Pathways
The spatial arrangement of the functional groups in this compound allows for a range of intriguing intermolecular and intramolecular reactions.
Cyclization Reactions and Heterocycle Formation
The ortho-relationship between the difluoromethoxy group and the cinnamic acid side chain provides a template for intramolecular cyclization reactions. While the difluoromethoxy group itself is not typically a leaving group, under certain conditions, intramolecular attack from the carboxylic acid or a derivative could be envisaged, potentially leading to the formation of coumarin-type structures. Photocatalytic methods have been shown to promote the oxidative cyclization of cinnamic acid derivatives to coumarins. rsc.orgrsc.org
More plausibly, following the reduction of the nitro group to an amine, the resulting ortho-amino-cinnamic acid derivative is primed for intramolecular cyclization. This can lead to the formation of quinoline-based heterocycles, a common structural motif in medicinal chemistry. The cyclization is often acid-catalyzed and proceeds via an intramolecular condensation.
Rearrangement Processes Induced by Functional Group Interactions
Rearrangement reactions in molecules with this complexity can be triggered by various stimuli, including acidic or basic conditions, or photochemical activation. While no specific rearrangements for this compound have been documented, analogous systems suggest potential pathways.
For instance, upon reduction of the nitro group to a hydroxylamine, acid-catalyzed rearrangements such as the Bamberger rearrangement could potentially occur, leading to the formation of aminophenol derivatives. thermofisher.com Other named rearrangement reactions, such as the Beckmann, Curtius, or Hofmann rearrangements, could be envisioned for derivatives of the carboxylic acid functionality. thermofisher.commasterorganicchemistry.comorganic-chemistry.org
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies on related substituted cinnamic acids have provided insights into the factors influencing their reactivity. For example, studies on the oxidation of substituted trans-cinnamic acids have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring.
| Reaction | Key Findings | Implication for this compound |
| Oxidation of substituted cinnamic acids | Electron-withdrawing groups generally decrease the rate of oxidation of the double bond. | The nitro and difluoromethoxy groups would be expected to decrease the rate of electrophilic attack on the double bond. |
| Nucleophilic aromatic substitution | The rate-determining step is typically the formation of the Meisenheimer complex. | The electron-withdrawing nature of the substituents would stabilize the intermediate and facilitate the reaction. |
| Reduction of nitroarenes | The reaction proceeds through a series of intermediates (nitroso, hydroxylamine). | The presence of other functional groups can influence the rate and selectivity of the reduction. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For nucleophilic aromatic substitution reactions, the rate-determining step is generally the formation of the negatively charged Meisenheimer complex. masterorganicchemistry.com The presence of both the nitro and difluoromethoxy groups would be expected to significantly stabilize this intermediate, thereby accelerating the reaction rate compared to less activated systems.
Identification and Characterization of Reaction Intermediates
In the advanced study of reaction mechanisms involving this compound, the direct identification and characterization of transient intermediates are paramount to understanding the reaction pathways. Due to the often fleeting nature of these species, a combination of spectroscopic techniques and computational modeling is typically employed.
For reactions involving the cinnamic acid moiety, several key types of intermediates can be postulated. For instance, in electrophilic addition reactions to the alkene double bond, a carbocationic intermediate is expected. The stability of this carbocation is significantly influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of both the nitro group and, to a lesser extent, the difluoromethoxy group, would likely destabilize a carbocation at the β-position relative to the phenyl ring. Conversely, a carbocation at the α-position could be stabilized by resonance with the phenyl ring, although this effect would be diminished by the deactivating substituents.
In the context of nucleophilic aromatic substitution, where a nucleophile might displace a group on the aromatic ring (a less common scenario for this particular substitution pattern but theoretically possible under forcing conditions), a Meisenheimer complex would be the critical intermediate. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge of this anionic σ-complex.
Computational studies, particularly using Density Functional Theory (DFT), have proven invaluable in characterizing the geometries and electronic structures of such intermediates for related cinnamic acid derivatives. These studies allow for the prediction of key structural parameters and energetic properties of the intermediates, even if their experimental observation is challenging.
Below is a table summarizing potential reaction intermediates in reactions involving this compound, based on analogous systems.
| Reaction Type | Potential Intermediate | Key Stabilizing/Destabilizing Factors | Predicted Spectroscopic Signatures (Hypothetical) |
| Electrophilic Addition to Alkene | α-Carbocation | Resonance with the phenyl ring (stabilizing), electron-withdrawing substituents (destabilizing). | Downfield shift of α-carbon in 13C NMR. |
| Electrophilic Addition to Alkene | β-Carbocation | Inductive effect of the carboxylic acid group (destabilizing), electron-withdrawing substituents on the ring (destabilizing). | Significant downfield shift of β-carbon in 13C NMR. |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Strong electron-withdrawing nitro group (stabilizing), delocalization of negative charge across the ring. | Upfield shift of aromatic protons in 1H NMR, characteristic changes in IR stretching frequencies of the nitro group. |
| Radical Addition to Alkene | α- or β-Radical | Resonance stabilization (for α-radical), electronic effects of substituents. | Detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. |
Transition State Analysis and Energy Profiles
The theoretical investigation of transition states provides profound insights into the kinetics and mechanisms of chemical reactions. For this compound, transition state analysis via computational methods like DFT can elucidate the energy barriers associated with different reaction pathways, thereby predicting the feasibility and rate of these transformations.
A potential energy surface scan can be performed to locate the transition state structures connecting reactants to intermediates and intermediates to products. These transition states are characterized as first-order saddle points on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For example, in an electrophilic addition reaction, the transition state would involve the partial formation of a bond between the electrophile and one of the alkene carbons, with a corresponding development of partial positive charge on the other carbon. The energy of this transition state, relative to the ground state of the reactants, represents the activation energy of the reaction.
The substituents on the phenyl ring play a critical role in determining the energy of the transition state. The electron-withdrawing nitro and difluoromethoxy groups would be expected to increase the activation energy for electrophilic attack on the aromatic ring itself, deactivating it towards such reactions. However, their influence on reactions at the side chain is more complex, involving a balance of inductive and resonance effects.
Below is a data table summarizing hypothetical energy profile characteristics for different reaction types involving this compound, based on general principles and data from similar systems.
| Reaction Type | Key Features of the Transition State | Expected Relative Activation Energy | Factors Influencing Transition State Energy |
| Electrophilic Addition to Alkene | Partial bond formation to the alkene, development of partial positive charge. | High | Electron-withdrawing nature of the substituents destabilizes the developing positive charge. |
| Nucleophilic Aromatic Substitution | Partial formation of a C-nucleophile bond and partial breaking of the C-leaving group bond, with delocalization of negative charge. | Very High (unless a good leaving group is present) | Strong stabilization of the anionic transition state by the nitro group. |
| Radical Addition to Alkene | Partial bond formation between the radical and an alkene carbon. | Moderate | Substituent effects on radical stability are generally less pronounced than on ionic intermediates. |
It is important to note that these analyses are based on theoretical considerations and analogies to related systems. Detailed experimental and computational studies on this compound itself would be necessary to fully elucidate its reactivity and mechanistic pathways.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "2-(Difluoromethoxy)-5-(nitro)cinnamic acid," DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These geometric parameters are crucial for understanding the molecule's shape and steric profile. The calculations would reveal the planarity of the cinnamic acid moiety and the spatial orientation of the bulky and highly electronegative difluoromethoxy and nitro substituents.
The total electronic energy calculated by DFT is a key indicator of the molecule's stability. By comparing the energies of different possible conformations (e.g., cis vs. trans isomers of the acrylic acid side chain), the most energetically favorable isomer can be identified.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data representative of what a DFT calculation would yield.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=C (alkene) | 1.34 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Angle | C=C-C (alkene) | 121.5° |
| Bond Angle | O-C-F | 108.2° |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. youtube.com
For "this compound," the HOMO is expected to be located primarily on the electron-rich aromatic ring and the cinnamic double bond, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group and the carboxylic acid moiety, marking them as the probable sites for nucleophilic attack. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity. researchgate.netnih.gov The presence of both the electron-donating difluoromethoxy group and the electron-withdrawing nitro group creates a "push-pull" electronic effect that can modulate this energy gap and, consequently, the molecule's reactivity profile.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table contains hypothetical but chemically reasonable values for FMO analysis.
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.50 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations allow researchers to observe the motion of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of "this compound" and its interactions with its environment, such as solvent molecules or biological macromolecules.
An MD simulation would reveal the flexibility of the molecule, particularly the rotation around the single bonds connecting the aromatic ring to the difluoromethoxy and cinnamic acid groups. This provides insight into the range of shapes the molecule can adopt, which is crucial for understanding how it might bind to a biological target. Furthermore, by simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds involving the carboxylic acid and nitro groups, which governs its solubility and intermolecular association.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the energetic landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. researchgate.net For "this compound," this could involve modeling its synthesis or its potential metabolic pathways.
For instance, the Knoevenagel condensation, a likely step in its synthesis, could be modeled to understand the reaction pathway and the factors controlling its efficiency. DFT calculations can be used to locate the transition state structures for each step of the proposed mechanism. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. This detailed mechanistic understanding can guide the optimization of reaction conditions in the laboratory.
In Silico Prediction of Spectroscopic Parameters for Characterization Support
Computational methods can predict various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. For "this compound," DFT calculations can be employed to compute its vibrational frequencies. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the predicted spectrum with the experimental one, a detailed assignment of vibrational modes to specific functional groups (e.g., C=O stretch of the carboxylic acid, N-O stretches of the nitro group, C-F stretches of the difluoromethoxy group) can be achieved.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and provide a powerful means of structure verification, helping to assign the signals in the experimental NMR spectrum to the correct atoms within the molecule.
Exploration of Bioisosteric Relationships and Design Principles for Fluorinated Analogues
Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The difluoromethoxy group (-OCHF₂) is a well-known bioisostere of the methoxy (B1213986) group (-OCH₃). nih.gov
The inclusion of the -OCHF₂ group in "this compound" is a deliberate design choice based on established bioisosteric principles. The replacement of hydrogen atoms with fluorine in the methoxy group leads to significant changes in the molecule's properties: nih.govsemanticscholar.org
Increased Lipophilicity: The fluorinated group generally increases the molecule's fat-solubility, which can affect its ability to cross cell membranes.
Metabolic Stability: The C-F bond is much stronger than the C-H bond, making the difluoromethoxy group resistant to oxidative metabolism (O-dealkylation), a common metabolic pathway for methoxy groups. nih.gov This can lead to a longer biological half-life.
Altered Acidity: Fluorine's strong electron-withdrawing nature can influence the acidity (pKa) of nearby functional groups, such as the carboxylic acid. semanticscholar.org
Computational studies can quantify these effects. By calculating properties like the partition coefficient (logP) and pKa for "this compound" and its non-fluorinated methoxy analogue, a direct comparison can be made, providing a rationale for the benefits of fluorination in the design of new molecules. nih.govsemanticscholar.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-(Difluoromethoxy)-5-(nitro)cinnamic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton, carbon, and fluorine signals.
¹H, ¹³C, and ¹⁹F NMR for Precise Structural Elucidation and Stereochemical Assignment
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl protons of the cinnamic acid backbone, the aromatic protons, and the single proton of the difluoromethoxy group. The coupling constant between the two vinyl protons would be crucial in determining the stereochemistry (E/Z isomerism) of the acrylic acid moiety, with a larger coupling constant (typically >12 Hz) indicating a trans (E) configuration. The aromatic protons would exhibit a complex splitting pattern due to their relative positions and coupling to each other. The proton of the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. Key signals would include those for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbon of the difluoromethoxy group. The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The signals for the aromatic carbons would be influenced by the electronic effects of the nitro and difluoromethoxy substituents.
¹⁹F NMR: The fluorine NMR spectrum would be the most direct method for characterizing the difluoromethoxy group. A single signal would be expected, which would appear as a doublet due to coupling with the single proton of the -OCHF₂ group. The chemical shift of this signal would be indicative of the electronic environment around the fluorine nuclei.
Projected NMR Data: No experimental data is available. The following table is a projection based on analogous structures.
| Nucleus | Projected Chemical Shift (ppm) | Projected Multiplicity | Projected Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.0-8.5 (aromatic, vinyl), 6.5-7.0 (-OCHF₂) | m, d, d, t | J > 12 (vinyl), J(H-F) |
| ¹³C | 160-170 (C=O), 110-150 (aromatic, vinyl), 110-120 (-OCHF₂) | s, d, d, t | J(C-F) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the signals and understand the molecular architecture, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity between the vinyl protons and the coupling relationships within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons attached to protons.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments, for instance, connecting the vinyl protons to the aromatic ring and the difluoromethoxy group to its point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to further confirm stereochemistry and the conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
HRMS would be used to determine the exact molecular weight of this compound with high precision, allowing for the confirmation of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the carboxyl group, the nitro group, and cleavage of the difluoromethoxy moiety.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes
IR spectroscopy would identify the key functional groups present in the molecule through their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (carboxylic acid) | 1710-1680 |
| C=C stretch (alkene) | 1640-1620 |
| N-O stretch (nitro group) | 1550-1500 and 1370-1330 |
| C-O-C stretch (ether) | 1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy would provide insights into the electronic structure of the molecule. The presence of the conjugated system, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group, would be expected to result in strong absorption in the UV region. The nitro group, being a strong chromophore, would also significantly influence the absorption spectrum. The analysis of the absorption maxima (λmax) would provide information on the extent of conjugation and the electronic transitions within the molecule.
Role As a Key Synthetic Intermediate in Advanced Organic Synthesis
Precursor for Highly Functionalized Cinnamic Acid Derivatives
The structural framework of 2-(Difluoromethoxy)-5-(nitro)cinnamic acid offers a versatile platform for the generation of a diverse library of cinnamic acid derivatives. The presence of the carboxylic acid, the alkene moiety, the nitro group, and the difluoromethoxy group allows for a range of selective chemical modifications.
Modifications at the Carboxylic Acid Group to Esters, Amides, and other Carboxyl Derivatives
The carboxylic acid functionality of this compound is a prime site for derivatization to esters, amides, and other related functional groups. These transformations are fundamental in organic synthesis for altering the compound's physical and chemical properties, as well as for coupling it to other molecules.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the cinnamic acid derivative with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.netsapub.orguns.ac.id This method is suitable for a range of simple alcohols. researchgate.net For more sensitive substrates or to achieve higher yields, other esterification techniques can be employed. For instance, the use of a heterogeneous catalyst like UiO-66-NH2 with methanol (B129727) has been shown to be effective for fluorinated aromatic carboxylic acids. rsc.org Alternatively, esterification of nitrobenzoic acids can be performed with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to remove water azeotropically. google.com
Amidation: The synthesis of amides from this compound can be accomplished using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base and an additive like 4-Dimethylaminopyridine (DMAP). mdpi.com A one-pot methodology has been developed for the synthesis of cinnamoyl amides, which involves the use of a fluorinating agent like Deoxofluor® to first convert the carboxylic acid to an acyl fluoride, which then readily reacts with an amine. nih.gov This approach has been successfully applied to the synthesis of a variety of primary and secondary amides. nih.gov
The following table summarizes common methods for the derivatization of the carboxylic acid group in cinnamic acid analogues:
| Derivative | Reagent(s) | Conditions | Reference(s) |
| Esters | Alcohol, H₂SO₄ | Reflux | researchgate.netsapub.orguns.ac.id |
| Methanol, UiO-66-NH₂ | Heat | rsc.org | |
| Amides | Amine, EDCI, DMAP | Room Temperature | mdpi.com |
| Amine, Deoxofluor® | Room Temperature | nih.gov |
Transformations of the Alkene Moiety to Saturated or Substituted Alkenes
The alkene double bond in the cinnamic acid backbone is susceptible to a variety of transformations, most notably reduction to a saturated carbon-carbon single bond. This modification significantly alters the geometry and flexibility of the molecule.
Catalytic Hydrogenation: A prevalent method for the reduction of the alkene in cinnamic acid derivatives is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.orgresearchgate.net This method is generally efficient and selective for the reduction of the carbon-carbon double bond, leaving other functional groups like the carboxylic acid and the aromatic ring intact under controlled conditions. researchgate.net Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst, offers a practical alternative to using pressurized hydrogen gas. researchgate.netmdpi.com
The following table outlines common methods for the transformation of the alkene moiety in cinnamic acid derivatives:
| Transformation | Reagent(s) | Catalyst | Reference(s) |
| Reduction to Alkane | H₂ | Pd/C | organic-chemistry.orgresearchgate.net |
| Ammonium Formate | Pd/C | mdpi.com | |
| Formic Acid | [Rh(cod)Cl]₂ | researchgate.net |
Derivatization of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities
The nitro group on the aromatic ring is a versatile functional handle that can be readily transformed into an amino group and other nitrogen-containing functionalities. The reduction of the nitro group is a key step in many synthetic pathways, as the resulting aniline (B41778) derivative is a valuable precursor for a wide range of subsequent reactions.
Reduction to an Amine: The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. wikipedia.org A variety of reagents and conditions can be employed, allowing for selectivity in the presence of other reducible functional groups. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. mdpi.comsemanticscholar.orgcommonorganicchemistry.com For substrates that may be sensitive to hydrogenation conditions, chemical reduction methods are often used. These include the use of metals in acidic media, such as iron in acetic acid or zinc in acidic conditions. commonorganicchemistry.comgoogle.com Tin(II) chloride is another mild reagent for this purpose. commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other sensitive groups within the molecule.
The following table summarizes common methods for the reduction of the nitro group in aromatic compounds:
| Product | Reagent(s) | Conditions | Reference(s) |
| Amine | H₂, Pd/C | Room Temperature | mdpi.comsemanticscholar.orgcommonorganicchemistry.com |
| Fe, Acetic Acid | Reflux | commonorganicchemistry.com | |
| Zn, Acetic Acid | Mild | commonorganicchemistry.com | |
| SnCl₂ | Mild | commonorganicchemistry.com | |
| Hydrazine glyoxylate, Zn or Mg powder | Room Temperature |
Selective Transformations of the Difluoromethoxy Group for Diverse Analogues
The difluoromethoxy (OCF₂H) group is generally considered to be chemically stable and less prone to transformation compared to other functional groups within the molecule. researchgate.net This stability is an advantageous feature in many synthetic applications, as it can be carried through multiple reaction steps without modification. The incorporation of the difluoromethoxy group into molecules is often a strategy to enhance metabolic stability and lipophilicity. researchgate.netnih.gov While direct transformations of the difluoromethoxy group are not common, its synthesis often involves the difluoromethylation of a corresponding hydroxy group. researchgate.netnih.gov The stability of the difluoromethoxy group allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting this moiety.
Building Block for the Construction of Novel Heterocyclic Systems
The derivatization of this compound can generate intermediates that are primed for cyclization reactions. For instance, reduction of the nitro group to an amine, followed by modification of the cinnamic acid side chain, could provide a substrate for intramolecular cyclization to form various heterocyclic scaffolds. The resulting 2-(difluoromethoxy)-5-aminocinnamic acid could, in principle, be used in reactions to construct fused heterocyclic systems. The diverse reactivity of the nitro group allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions that are key in the assembly of heterocyclic rings. frontiersin.org
Utilization in the Synthesis of Complex Polyfunctional Organic Molecules
The application of this compound in the total synthesis of complex polyfunctional organic molecules is an area of significant potential, though specific examples are not prevalent in the reviewed literature. The compound's array of functional groups allows for its incorporation into larger molecular frameworks through a variety of coupling and bond-forming reactions.
The cinnamic acid moiety can be integrated into larger structures via ester or amide bond formation. Subsequent transformations of the alkene and nitro groups can then be used to introduce further complexity and functionality. The difluoromethoxy group, with its characteristic stability and electronic properties, can play a crucial role in modulating the biological activity and pharmacokinetic properties of the final target molecule. The strategic use of such building blocks is a cornerstone of modern organic synthesis, particularly in the field of medicinal chemistry where the precise control of molecular properties is paramount.
Development of Specialized Reagents from its Functional Group Modifications
The true value of this compound as a synthetic intermediate lies in the selective modification of its functional groups to create novel reagents with tailored properties for specific applications in organic synthesis. The interplay between the electron-withdrawing nitro group, the versatile carboxylic acid, and the unique difluoromethoxy moiety allows for a range of chemical transformations.
Modification of the Carboxylic Acid Group:
The carboxylic acid functionality is a prime site for modification to generate a variety of reactive intermediates. Standard organic transformations can be employed to convert the carboxylic acid into other functional groups, each with its own synthetic utility.
Acyl Halides: Conversion to an acyl halide, such as an acyl chloride, would create a highly reactive species. This acyl halide could then be used in Friedel-Crafts acylation reactions to introduce the 2-(difluoromethoxy)-5-(nitro)cinnamoyl group onto other aromatic systems.
Amides and Esters: Formation of amides and esters through coupling reactions with various amines and alcohols, respectively, can lead to the synthesis of libraries of compounds with diverse biological activities. These derivatives can also serve as precursors for further functionalization.
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol. This alcohol can then be transformed into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions or oxidized to an aldehyde for use in olefination or reductive amination reactions.
Modification of the Nitro Group:
The nitro group is a versatile functional handle that can be transformed into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.
Reduction to Amines: The most common and impactful transformation of the nitro group is its reduction to an amine. This creates an aniline derivative which is a key precursor for the synthesis of a wide array of compounds, including heterocycles, sulfonamides, and amides. The resulting amino group can be diazotized and converted to various other substituents (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer reactions.
Partial Reduction: Partial reduction of the nitro group can yield nitroso or hydroxylamine (B1172632) derivatives, which are themselves useful synthetic intermediates.
Modification of the Difluoromethoxy Group:
The difluoromethoxy group is generally stable under many reaction conditions, making it a valuable substituent for modifying the electronic and lipophilic properties of the molecule. While direct modification of this group is less common, its presence influences the reactivity of the aromatic ring and the other functional groups.
Hypothetical Development of Specialized Reagents:
Based on the reactivity of its functional groups, this compound could serve as a precursor for the development of specialized reagents. For instance, reduction of the nitro group to an amine, followed by diazotization and conversion to an azide (B81097), would yield a photoaffinity labeling reagent. The azide could be photochemically activated to form a highly reactive nitrene, which could then be used to probe biological systems.
The following table summarizes potential functional group modifications and the resulting specialized reagents that could be developed from this compound.
| Functional Group | Modification Reaction | Resulting Functional Group | Potential Specialized Reagent | Application |
| Carboxylic Acid | Thionyl chloride | Acyl Chloride | Acylating Agent | Friedel-Crafts reactions |
| Carboxylic Acid | Amine coupling | Amide | Bioactive Molecule Precursor | Medicinal chemistry |
| Carboxylic Acid | Esterification | Ester | Bioactive Molecule Precursor | Medicinal chemistry |
| Nitro Group | Reduction | Amine | Diazonium Salt Precursor | Sandmeyer reactions |
| Nitro Group | Reduction, Diazotization, Azide formation | Azide | Photoaffinity Label | Chemical biology |
While detailed research findings on the development of specialized reagents specifically from this compound are not extensively documented in readily accessible literature, the fundamental principles of organic chemistry strongly support its potential as a versatile starting material for such endeavors. Further research in this area could unlock novel synthetic methodologies and lead to the creation of valuable tools for organic synthesis and medicinal chemistry.
Applications in Materials Science and Advanced Technologies
Potential Incorporation into Polymer Architectures and Macromolecular Systems
The presence of a carboxylic acid group and a polymerizable double bond makes 2-(Difluoromethoxy)-5-(nitro)cinnamic acid a prime candidate for integration into polymer systems. Cinnamic acid and its derivatives are frequently grafted onto polymer backbones as pendant groups to impart specific functionalities. researchgate.net
Polymer Synthesis: The compound can be incorporated into various polymers, such as polyesters, polyamides, and polymethacrylates, through several synthetic routes. researchgate.net The carboxylic acid handle allows for esterification or amidation reactions with polymers containing hydroxyl or amine groups. Alternatively, the vinyl group can participate in free-radical polymerization or copolymerization with other acrylic or styrenic monomers.
| Polymer Type | Potential Incorporation Method | Resulting Functionality |
| Polyesters | Polycondensation with diols | Photo-cross-linking, modified thermal properties |
| Polyamides | Polycondensation with diamines | Enhanced stability, altered solubility |
| Vinyl Polymers | Copolymerization with monomers | Photo-reactivity, modified refractive index |
Exploration in Organic Electronic Materials and Optoelectronic Applications
The electronic profile of this compound, characterized by an electron-rich aromatic ring modified with potent electron-withdrawing groups, suggests its suitability for use in organic electronics.
Nonlinear Optical (NLO) Properties: Nitro-substituted aromatic compounds are known to exhibit significant second-order nonlinear optical activity. The combination of the nitro group and the conjugated system of cinnamic acid in 3-nitrocinnamic acid has been shown to result in NLO properties. rsc.org The additional presence of the difluoromethoxy group in the target molecule could further enhance these properties by modulating the intramolecular charge-transfer characteristics.
Semiconducting Materials: The conjugated structure of the cinnamic acid moiety can facilitate charge transport. By tuning the molecular packing in thin films, materials based on this compound could be explored as components in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Cinnamic acid-functionalized conjugated polymers have been successfully used as cross-linkable emissive layers in OLEDs. acs.org The difluoromethoxy group is known to improve metabolic stability and can also enhance electrophilicity, which might be leveraged to create more stable n-type organic semiconductor materials.
Design of Photoresponsive Materials Based on Cinnamic Acid Chromophores
The most established application of cinnamic acid derivatives is in the creation of photoresponsive materials. nih.gov This functionality stems from the [2+2] photocycloaddition reaction of the carbon-carbon double bond when exposed to ultraviolet (UV) light, leading to the formation of a cyclobutane (B1203170) ring and dimerization of the molecules. researchgate.netresearchgate.net
Photo-cross-linking: This photodimerization reaction can be used to create cross-linked networks in polymers, transforming a soluble material into an insoluble one upon UV irradiation. acs.org This is the fundamental principle behind photoresists used in microlithography. Polymers functionalized with this compound could serve as advanced photoresists.
Control of Surface Properties: The photodimerization process can induce significant changes in the material's morphology and chemical structure, leading to alterations in properties like surface wettability. nih.gov Monolayers of cinnamic acid derivatives have demonstrated the ability to switch from more hydrophilic to more hydrophobic upon UV exposure, a property valuable for creating microfluidic devices and smart surfaces. nih.gov The nitro and difluoromethoxy groups would likely influence the absorption wavelength and the kinetics of this photoreaction. rsc.org
Development of Specialized Reagents with Enhanced Properties
In chemical synthesis, the unique combination of functional groups in this compound makes it a valuable specialized reagent or building block.
Fluorinated Building Blocks: The introduction of fluorine atoms, in this case via the difluoromethoxy group, is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov This compound can serve as a precursor for more complex fluorinated molecules with tailored biological or material properties.
Scaffold for Synthesis: The cinnamic acid scaffold is a versatile platform for synthesizing a wide range of organic molecules. mdpi.com The presence of the nitro group allows for further chemical transformations, such as reduction to an amine group, which can then be used to build more complex structures, including pharmaceuticals or dyes.
| Functional Group | Role in Synthesis | Potential Outcome |
| Carboxylic Acid | Site for ester/amide formation | Synthesis of complex esters, amides, and polymers |
| Alkene | Undergoes addition/cycloaddition reactions | Creation of diverse molecular skeletons |
| Nitro Group | Can be reduced to an amine | Introduction of a new reactive site for further functionalization |
| Difluoromethoxy Group | Modulates electronic properties and stability | Enhanced performance in the final target molecule |
Role in Advanced Catalytic Systems and Processes
While the compound itself is not a catalyst, it can play a role in advanced catalytic systems either as a ligand precursor or as a substrate in catalytic reactions for producing novel materials.
Ligand Synthesis: The carboxylic acid and the aromatic ring can be functionalized to create ligands for metal catalysts. The electronic properties conferred by the difluoromethoxy and nitro groups could tune the activity and selectivity of the metallic center.
Catalytic Olefination: The synthesis of cinnamic acid derivatives often involves palladium-catalyzed reactions, such as the Heck reaction or direct C-H olefination. rsc.org As a substituted cinnamic acid, this compound is itself a product of such advanced catalytic processes, highlighting the interplay between catalysis and the synthesis of functional materials. Further catalytic modifications of its structure could lead to novel compounds with unique properties.
Q & A
Q. What synthetic strategies are effective for preparing 2-(difluoromethoxy)-5-nitrocinnamic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 5-nitro-2-(difluoromethoxy)benzaldehyde and malonic acid derivatives. Ethanol or acetic acid is commonly used as a solvent under reflux (75–80°C) with catalytic piperidine. For example, similar cinnamic acid derivatives were synthesized with yields >70% using stoichiometric control (1:1.2 aldehyde:malonic acid) and reaction monitoring via TLC (hexane/ethyl acetate 3:1, Rf ~0.4) . Post-synthesis, purification via recrystallization (ethanol/water) or silica gel chromatography (gradient elution with 10–30% ethyl acetate in hexane) is recommended.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (acetonitrile:0.01M phosphate buffer, pH 7.0) achieves baseline separation of impurities (<0.1% detection limit) . Complementary techniques include:
- NMR : H and F NMR to confirm substituent positions (e.g., difluoromethoxy δ ~-80 to -85 ppm in F NMR) .
- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion detection (expected [M-H] ~296 m/z).
- FT-IR : Peaks at ~1720 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) .
Q. What safety protocols are essential for handling nitro- and difluoromethoxy-substituted compounds?
- Methodological Answer :
- Ventilation : Use fume hoods for all procedures to avoid inhalation of mutagenic nitro group byproducts .
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) followed by 10% NaOH solution to degrade nitro intermediates .
- Storage : Airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the difluoromethoxy group .
Advanced Research Questions
Q. How do electronic effects of the nitro and difluoromethoxy groups influence pharmacological activity?
- Methodological Answer : The nitro group’s strong electron-withdrawing nature enhances electrophilicity, potentially increasing binding to biological targets (e.g., enzyme active sites). Comparative studies on cinnamic acid derivatives show nitro-substituted analogs exhibit 40–60% higher H+/K+-ATPase inhibition than methoxy variants . However, the difluoromethoxy group’s lipophilicity (LogP increased by ~0.5 vs. methoxy) may improve membrane permeability. To quantify these effects, employ:
- Computational Modeling : DFT calculations (e.g., Mulliken charges) to map electron density distribution.
- Bioassays : Dose-response curves (IC) in proton pump inhibition assays .
Q. How can researchers resolve contradictions in stability data under oxidative conditions?
- Methodological Answer : Contradictions often arise from varying impurity profiles or oxidation pathways. For example, overoxidation of sulfide intermediates can produce sulfone byproducts (>5% under harsh conditions) . Mitigation strategies include:
- Controlled Oxidation : Use HO (3% w/v) at 25°C instead of mCPBA.
- Real-Time Monitoring : In situ Raman spectroscopy to track sulfoxide/sulfone ratios.
- Stabilizers : Add antioxidants (e.g., BHT, 0.1% w/v) to reaction mixtures .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The nitro group directs electrophiles to the meta position, while the difluoromethoxy group exerts ortho/para influence. To achieve selective functionalization:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 3-position, followed by quenching with electrophiles (e.g., DMF for formylation) .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to reduce deactivation during nitration .
Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Fukui Indices : Calculate nucleophilic (f) and electrophilic (f) indices via DFT to identify reactive sites. The nitro group’s para position typically shows high f values (~0.15), favoring nucleophilic attack .
- Transition State Modeling : Simulate SNAr mechanisms with explicit solvent models (e.g., PCM for DMSO) to assess activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
